Avrainvillamide

説明

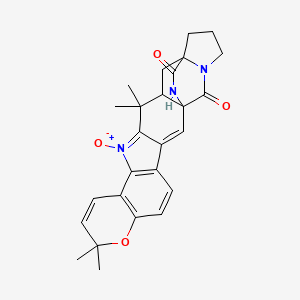

Avrainvillamide is a naturally occurring alkaloid with antiproliferative effects . It binds to the nuclear chaperone nucleophosmin, a proposed oncogenic protein that is overexpressed in many different human tumors . It affects cell biology both by directly binding NPM1 and Crm1 as well as by inhibiting the association of these proteins with certain native cellular partners .

Synthesis Analysis

The total synthesis of this compound has been described in detail . The synthetic approach evolved through three separate model studies for the construction of the characteristic bicyclo[2.2.2]diazaoctane ring system common to these alkaloids . The first and second approaches sought to build the core using formal Diels−Alder and vinyl radical pathways, respectively . A new and mechanistically intriguing method for the synthesis of indolic enamides was developed as a result of these strategies .Molecular Structure Analysis

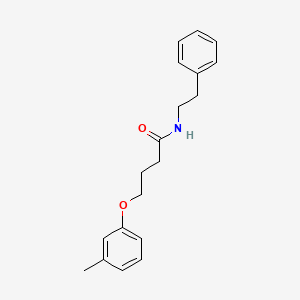

This compound has a complex molecular structure with the molecular formula C26H27N3O4 . It features a characteristic bicyclo[2.2.2]diazaoctane ring system . The absolute configuration of these alkaloids was firmly established in collaboration with Professor William Fenical .Chemical Reactions Analysis

This compound has been shown to interact with proteins, including nucleophosmin, by S-alkylation of cysteine residues . It also inhibits the association of these proteins with certain native cellular partners .Physical and Chemical Properties Analysis

This compound has a molecular weight of 445.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a topological polar surface area of 87.4 Ų .科学的研究の応用

Binding to Oncoproteins

Avrainvillamide, a natural alkaloid, has been identified to bind to the oncoprotein nucleophosmin. This protein is overexpressed in various human tumors and regulates the tumor suppressor protein p53. Studies have shown that this compound affects nucleophosmin and can increase cellular concentrations of p53, hinting at its potential as a lead compound for novel anticancer therapies (Wulff et al., 2007).

Reactivity with Oxygen- and Sulfur-Based Nucleophiles

This compound features a 3-alkylidene-3H-indole 1-oxide functional group, which exhibits the unique ability to undergo reversible addition with oxygen- and sulfur-based nucleophiles. This property is significant for chemical synthesis and could have applications in creating novel compounds with similar functionalities (Myers & Herzon, 2003).

Conversion and Interaction with Proteins

Stephacidin B, a dimeric alkaloid, rapidly converts into this compound in cell culture. This transformation and the monomeric form's interaction with intracellular thiol-containing proteins suggest a significant role in cellular processes, possibly related to cancer cell growth inhibition (Wulff et al., 2007).

Synthesis and Anticancer Activity

The complex structure of this compound has led to the development of synthetic methodologies for its production. The enantioselective total synthesis of this compound has been achieved, providing opportunities for further exploration in anticancer drug development (Baran et al., 2006).

Targeting Acute Myeloid Leukemia Mutants

This compound has shown potential in targeting mutations within nucleophosmin associated with acute myeloid leukemia (AML). It can restore the nucleolar localization of certain AML-associated mutant forms of nucleophosmin, indicating its potential use in treating AML (Mukherjee et al., 2015).

作用機序

Avrainvillamide: A Detailed Mechanism of Action

This compound, also known as tetramethyl(oxido)dione, is a natural product with significant antiproliferative properties . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the nucleolar phosphoprotein nucleophosmin (NPM1) and the nuclear export factor chromosome region maintenance 1 homolog (CRM1) . NPM1 is a multifunctional phosphoprotein predominantly located within the nucleoli of eukaryotic cells . Mutations within its C-terminal domain are frequently observed in patients with acute myeloid leukemia (AML), resulting in aberrant, cytoplasmic localization of the mutant protein .

Mode of Action

This compound interacts with both wild-type and AML-associated mutant forms of NPM1 . It binds to proteins, including nucleophosmin, by S-alkylation of cysteine residues . A specific interaction between this compound and Cys275 of certain NPM1 mutants mediates the relocalization of these proteins to the nucleolus . This compound treatment also inhibits nuclear export of CRM1 cargo proteins, including AML-associated NPM1 mutants .

Biochemical Pathways

This compound affects multiple biochemical pathways. It restores nucleolar localization of certain AML-associated mutant forms of NPM1 . This relocalization is mediated by interactions of this compound with mutant NPM1 and CRM1 . This compound treatment displaces Thr199-phosphorylated NPM1 from duplicated centrosomes, leads to an accumulation of supernumerary centrosomes, and inhibits dephosphorylation of Thr199-phosphorylated NPM1 by protein phosphatase 1 .

Pharmacokinetics

It’s known that this compound and its dimerization product stephacidin b readily equilibrate under physiological conditions .

Result of Action

This compound has profound effects on the localization of cytoplasmic mutants of NPM1 . It restores nucleolar localization of certain AML-associated mutant forms of NPM1 . This compound treatment also displaces Thr199-phosphorylated NPM1 from duplicated centrosomes, leads to an accumulation of supernumerary centrosomes, and inhibits dephosphorylation of Thr199-phosphorylated NPM1 by protein phosphatase 1 .

Action Environment

It’s known that this compound and its dimerization product stephacidin b readily equilibrate under physiological conditions , suggesting that the compound’s action may be influenced by the physiological environment of the cell.

生化学分析

Biochemical Properties

Avrainvillamide interacts with several biomolecules, most notably the nucleolar phosphoprotein nucleophosmin (NPM) . It binds to proteins, including NPM, by S-alkylation of cysteine residues . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound exhibits submicromolar antiproliferative effects in cultured human cancer cells . It has been shown to induce nuclear retention of certain AML-associated mutant forms of NPM1 in OCI-AML3 cells and primary AML cells . Additionally, this compound treatment leads to proteasomal degradation of NPM1 and the nuclear export factor CRM1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific interactions with mutant NPM1 and exportin-1 (Crm1) . It inhibits nuclear export of Crm1 cargo proteins, including AML-associated NPM1 mutants . Furthermore, this compound treatment displaces Thr199-phosphorylated NPM1 from duplicated centrosomes, inhibits dephosphorylation of Thr199-phosphorylated NPM1 by protein phosphatase 1 .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are mediated by its interactions with mutant NPM1 and Crm1

Subcellular Localization

This compound has been shown to restore nucleolar localization of certain AML-associated mutant forms of NPM1 . This suggests that this compound may be targeted to the nucleolus within cells

特性

IUPAC Name |

9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXLLOQTGLPCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)

![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide](/img/structure/B2978650.png)

![N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2978651.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2978659.png)

![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)